molecular formula C11H12OS2 B7871123 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol

3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871123
M. Wt: 224.3 g/mol
InChI Key: BQCNFTBAJXEDPF-UHFFFAOYSA-N
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Description

3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is a high-purity chemical compound offered for research use in life sciences and medicinal chemistry. Structurally, it belongs to a class of diaryl methanol derivatives featuring two methyl-substituted thienyl rings, which are of significant interest in the development of novel therapeutic agents . Thiophene-based scaffolds are recognized for their diverse biological activities. Research on closely related analogs has demonstrated potent anticancer properties, specifically against challenging targets like T98G brain cancer cells, by inducing cell death, inhibiting colony formation, and causing cytogenetic damage such as micronuclei formation . Furthermore, various thienyl-substituted heterocycles have shown notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species . Beyond pharmaceutical applications, thienyl-derived compounds are also investigated in material science for their non-linear optical properties, which are valuable for technological applications in telecommunications and optical devices . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylthiophen-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS2/c1-7-5-6-13-11(7)10(12)9-4-3-8(2)14-9/h3-6,10,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNFTBAJXEDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=CC=C(S2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 2 Thienyl 5 Methyl 2 Thienyl Methanol and Analogues

Classic Approaches to Substituted Di(thienyl)methanols

The formation of the central carbinol carbon linking the two thiophene (B33073) rings can be achieved through several established methods. These approaches typically involve the reaction of a nucleophilic thienyl species with an electrophilic carbonyl-containing counterpart.

Reaction of Organolithium Reagents with Carboxylic Acid Derivatives

A versatile and widely used method for forming carbon-carbon bonds involves the reaction of organolithium reagents with carbonyl compounds. wikipedia.orglibretexts.org In the context of di(thienyl)methanol synthesis, a thienyllithium species can act as a potent nucleophile, attacking a carboxylic acid derivative such as an ester or an acid chloride.

The general strategy involves the synthesis of a dissymmetric ketone, which is subsequently reduced to the target secondary alcohol. For the synthesis of 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol, this would involve the reaction of a lithiated methylthiophene with a carboxylic acid derivative of the other methylthiophene. For instance, 2-lithio-3-methylthiophene can be reacted with methyl 5-methylthiophene-2-carboxylate. This reaction proceeds via nucleophilic acyl substitution to form an intermediate ketone, 3-methyl-2-thienyl-(5-methyl-2-thienyl)ketone. The subsequent reduction of this ketone, typically with a hydride reagent like sodium borohydride, yields the desired methanol (B129727).

Organolithium reagents can also react directly with carboxylic acids to produce ketones, though this requires two equivalents of the organolithium species. masterorganicchemistry.comyoutube.com The first equivalent acts as a base to deprotonate the carboxylic acid, while the second adds to the carboxylate, forming a stable dianionic intermediate that yields a ketone upon acidic workup. masterorganicchemistry.comyoutube.com

Nucleophilic ReagentElectrophilic ReagentIntermediate ProductFinal Product (after reduction)
2-Lithio-3-methylthiopheneMethyl 5-methylthiophene-2-carboxylate(3-Methyl-2-thienyl)(5-methyl-2-thienyl)ketoneThis compound
5-Lithio-2-methylthiopheneMethyl 3-methylthiophene-2-carboxylate(3-Methyl-2-thienyl)(5-methyl-2-thienyl)ketoneThis compound

Aldehyde Condensation Routes

Aldol-type condensation reactions provide another classic route for C-C bond formation. The Claisen-Schmidt condensation, specifically, involves the reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org This crossed aldol (B89426) reaction is typically base-catalyzed and can be adapted for heterocyclic systems like thiophene. wikipedia.orgacs.org

For the target molecule, this pathway would involve the condensation of a methyl-substituted thiophene carboxaldehyde with a methyl-substituted acetylthiophene. For example, 3-methylthiophene-2-carboxaldehyde could be reacted with 2-acetyl-5-methylthiophene (B1664034) in the presence of a base such as sodium hydroxide. gordon.edu The reaction would yield an α,β-unsaturated ketone, a chalcone (B49325) analogue. The synthesis of the target methanol would then require the reduction of both the ketone carbonyl group and the carbon-carbon double bond.

While effective, this route is often longer and can sometimes result in complex product mixtures if not carefully controlled. taylorandfrancis.com However, the use of heterocyclic aldehydes in Claisen-Schmidt reactions to produce the expected chalcone is well-documented. acs.org

Aldehyde ComponentKetone ComponentCondensation Product (Chalcone)Final Product (after reduction)
3-Methylthiophene-2-carboxaldehyde2-Acetyl-5-methylthiophene1-(5-Methyl-2-thienyl)-3-(3-methyl-2-thienyl)prop-2-en-1-one1-(5-Methyl-2-thienyl)-3-(3-methyl-2-thienyl)propan-1-ol
5-Methylthiophene-2-carboxaldehyde2-Acetyl-3-methylthiophene1-(3-Methyl-2-thienyl)-3-(5-methyl-2-thienyl)prop-2-en-1-one1-(3-Methyl-2-thienyl)-3-(5-methyl-2-thienyl)propan-1-ol

Regioselective Synthesis of Methylated Thiophene Precursors for this compound

The success of the aforementioned synthetic strategies is entirely dependent on the availability of regiochemically pure precursors. The specific placement of the methyl group dictates the site of subsequent functionalization, primarily through lithiation.

Strategies for 3-Methyl-2-thienyl Building Blocks

The primary precursor for this half of the molecule is 3-methylthiophene (B123197). This starting material can be prepared through various methods, including the fusion of a salt of methylsuccinic acid with a phosphorus sulfide (B99878) reagent. orgsyn.org With 3-methylthiophene in hand, functionalization at the 2-position is required. The protons on the thiophene ring exhibit different levels of acidity, with the α-protons (at C2 and C5) being significantly more acidic than the β-protons (at C3 and C4). In 3-methylthiophene, the C2 position is the most activated and acidic site.

Therefore, direct deprotonation using a strong base like n-butyllithium (n-BuLi) in an ethereal solvent at low temperatures regioselectively yields 2-lithio-3-methylthiophene. This lithiated intermediate is a versatile nucleophile that can be used directly in coupling reactions (as in Section 2.1.1) or reacted with an electrophile like N,N-dimethylformamide (DMF) to produce 3-methylthiophene-2-carboxaldehyde, a key precursor for condensation routes. mdpi.com

Strategies for 5-Methyl-2-thienyl Building Blocks

The synthesis of building blocks based on the 5-methyl-2-thienyl scaffold begins with 2-methylthiophene (B1210033), a commercially available compound. nih.gov Similar to the 3-methyl isomer, the regioselectivity of lithiation is governed by the inherent acidity of the ring protons. The methyl group at C2 leaves the C5 position as the most acidic and sterically accessible α-position.

Consequently, treatment of 2-methylthiophene with n-BuLi results in clean, regioselective deprotonation at the 5-position to generate 5-lithio-2-methylthiophene. york.ac.uk This organolithium species can then be used to attack a carboxylic acid derivative. Alternatively, quenching the reaction with DMF provides 5-methylthiophene-2-carboxaldehyde. prepchem.comgoogle.com The Vilsmeier-Haack reaction (using POCl₃/DMF) is also a standard method for the formylation of electron-rich heterocycles like 2-methylthiophene at the 5-position. prepchem.com

Directed Ortho-Metallation in Thiophene Systems for Precursor Synthesis

While the inherent acidity of thiophene allows for the regioselective synthesis of the specific precursors needed for the title compound, the synthesis of other, more complexly substituted thiophenes often requires more sophisticated strategies. Directed ortho-metallation (DoM) is a powerful technique that uses a functional group on the aromatic ring to direct a strong base to deprotonate the adjacent (ortho) position.

This method allows for lithiation at positions that are less acidic and would not be deprotonated under normal conditions. In thiophene chemistry, a variety of directing groups (e.g., amides, oxazolines, sulfoxides) can be employed to achieve regiocontrol that overrides the natural C2/C5 acidity.

A salient example is the use of a 4,4-dimethyl-2-(2-thienyl)oxazoline directing group at the C2 position. By carefully selecting the lithiating agent, solvent, and temperature, it is possible to direct metallation to either the C5 position (kinetic control) or the C3 position (thermodynamic control). rsc.org This level of control is crucial for accessing 2,3-disubstituted thiophenes that are difficult to obtain through other means. rsc.org While not strictly necessary for the specific precursors discussed in section 2.2, DoM represents a key methodology in the synthetic chemist's toolbox for creating a wide array of substituted thienyl building blocks for more complex analogues. nih.govresearchgate.net

Optimization of Reaction Conditions for Targeted Yield and Purity of this compound

The synthesis of unsymmetrical bis(thienyl)methanols like this compound typically involves the reaction of a Grignard reagent or an organolithium species derived from one thienyl precursor with a thienyl aldehyde or ketone as the second precursor. The optimization of reaction conditions is crucial for achieving high yields and purity, minimizing the formation of symmetrical side products and other impurities. Key parameters that are often optimized include the choice of solvent, reaction temperature, nature of the catalyst or reagent, and the molar ratio of reactants.

Research into similar syntheses, such as the formation of bis(indolyl)methanes, highlights the importance of catalyst selection and solvent medium. researchgate.netresearchgate.net For instance, various Lewis acids or organocatalysts can be employed to facilitate the coupling reaction. The solvent's polarity and its ability to solvate the reaction intermediates can significantly influence the reaction rate and product distribution.

A systematic approach to optimization involves varying one parameter at a time while keeping others constant. For the synthesis of this compound, a hypothetical optimization study might involve the reaction of (3-methyl-2-thienyl)magnesium bromide with 5-methyl-2-thiophenecarboxaldehyde (B81332). The following table illustrates potential optimization parameters and their impact on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Temperature (°C) Catalyst (mol%) Reactant Ratio (Grignard:Aldehyde) Yield (%)
1 Diethyl Ether 0 to rt None 1.2 : 1 65
2 Tetrahydrofuran (THF) 0 to rt None 1.2 : 1 78
3 Dichloromethane (DCM) 0 to rt None 1.2 : 1 45
4 THF -78 to rt None 1.2 : 1 85
5 THF rt None 1.2 : 1 72
6 THF 0 to rt ZnCl₂ (10) 1.2 : 1 88
7 THF 0 to rt CeCl₃ (10) 1.2 : 1 92
8 THF 0 to rt None 1.0 : 1 75

This table is illustrative and based on general principles of organic synthesis optimization.

From this illustrative data, Tetrahydrofuran (THF) appears to be a superior solvent to diethyl ether or dichloromethane. Lowering the initial reaction temperature to -78 °C can improve the yield by minimizing side reactions. The addition of a Lewis acid catalyst, such as Cerium(III) chloride (CeCl₃), can further enhance the yield, likely by coordinating to the aldehyde carbonyl group and increasing its electrophilicity. The stoichiometry of the reactants is also a critical factor to control.

Analysis of Side Reactions and Byproduct Identification in Bis(thienyl)methanol Synthesis

One common side reaction is the formation of symmetrical bis(thienyl)methanols. This can occur if the organometallic reagent (e.g., Grignard or organolithium) undergoes a coupling reaction with itself or if the aldehyde starting material is contaminated with the corresponding symmetrical di(thienyl)ketone.

Another potential side reaction is the over-addition of the organometallic reagent to the product alcohol, especially if the intermediate alkoxide is not stable. This is less common for the synthesis of tertiary alcohols but can be a concern under harsh reaction conditions.

Dehydration of the target bis(thienyl)methanol can also occur, particularly during acidic workup or purification by distillation at elevated temperatures. This would lead to the formation of a bis(thienyl)methene derivative.

Furthermore, reactions involving the thiophene ring itself, such as ring-opening or polymerization, can occur under strongly acidic or basic conditions or in the presence of certain catalysts, although this is generally less common under the typical conditions for Grignard-type reactions.

The identification of these byproducts is typically achieved using a combination of chromatographic techniques (TLC, GC, HPLC) and spectroscopic methods (NMR, MS, IR). For instance, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile byproducts.

Table 2: Common Side Products in the Synthesis of this compound

Byproduct Name Potential Cause Method of Identification
Bis(3-methyl-2-thienyl)methanol Homocoupling of the Grignard reagent GC-MS, NMR
Bis(5-methyl-2-thienyl)methanol Impurity in starting aldehyde or disproportionation GC-MS, NMR
1,2-bis(3-methyl-2-thienyl)ethane Wurtz-type coupling of the Grignard reagent GC-MS
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanone (Ketone) Oxidation of the product during workup or purification IR, NMR, GC-MS

This table lists plausible byproducts based on established reactivity patterns in similar chemical syntheses.

Strategies to minimize byproduct formation include careful control of reaction temperature, using high-purity starting materials, ensuring an inert atmosphere to prevent oxidation, and employing a gentle workup and purification procedure. The insights gained from the analysis of side reactions are invaluable for refining the synthetic methodology to achieve a high purity of the target compound. researchgate.net

Chemical Transformations and Reactivity of 3 Methyl 2 Thienyl 5 Methyl 2 Thienyl Methanol

Reactions at the Central Methanol (B129727) Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, behaving similarly to a benzylic alcohol due to the adjacent aromatic thiophene (B33073) rings. Its reactivity is characterized by transformations typical of alcohols, including esterification, etherification, and reductive deoxygenation.

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation. Esterification can be readily achieved under standard conditions, such as the acid-catalyzed Fischer esterification with carboxylic acids. researchgate.netresearchgate.netnih.gov Due to the sterically hindered nature of the secondary alcohol, reaction conditions may require optimization to achieve high yields. masterorganicchemistry.com

Etherification, the formation of a C-O-C linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the steric hindrance around the hydroxyl group, alternative methods for synthesizing hindered ethers, potentially using metal catalysis, may also be applicable. nih.govorganic-chemistry.org

Reaction TypeReagentsTypical ConditionsProduct
Esterification (Fischer)Acetic Acid (CH₃COOH), H₂SO₄ (cat.)Heat in excess acetic acid3-Methyl-2-thienyl-(5-methyl-2-thienyl)methyl acetate
Etherification (Williamson)1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)Anhydrous THF, room temperature1-Methoxy-1-(3-methyl-2-thienyl)-1-(5-methyl-2-thienyl)methane

The complete removal of the hydroxyl group, a reductive deoxygenation, transforms the methanol into its corresponding methane (B114726) analogue. This reaction is particularly important for creating stable, lipophilic scaffolds. A highly effective method for this transformation on the closely related di(3-thienyl)methanol involves the use of sodium iodide and trimethylsilyl (B98337) chloride in acetonitrile. This system generates iodotrimethylsilane (B154268) in situ, which converts the alcohol into an iodide, followed by reduction. This precedent strongly suggests its applicability to the title compound.

Other established protocols for the deoxygenation of benzylic alcohols, such as catalytic hydrogenation or reductions using silanes with a Lewis or Brønsted acid, represent viable alternative pathways. tandfonline.comnih.govchemrxiv.orgorganic-chemistry.org

MethodReagentsSolventProduct
Iodide-Mediated ReductionSodium Iodide (NaI), Trimethylsilyl Chloride (Me₃SiCl)Acetonitrile (CH₃CN)Bis(3-methyl-2-thienyl)(5-methyl-2-thienyl)methane
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Ethanol, Acetic AcidBis(3-methyl-2-thienyl)(5-methyl-2-thienyl)methane

Oxidative and Reductive Manipulations of the Central Carbon Linkage

The central carbon-oxygen bond can be either oxidized to form a ketone or fully reduced to a methylene (B1212753) group.

Oxidation: The secondary alcohol functionality can be readily oxidized to the corresponding ketone, (3-methyl-2-thienyl)(5-methyl-2-thienyl)methanone. A variety of standard oxidizing agents can accomplish this transformation with high efficiency, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern and Dess-Martin oxidations. researchgate.netorganic-chemistry.org These methods are generally mild and tolerate the sensitive thiophene rings.

Reduction: As detailed in section 3.1.2, the complete reduction of the central carbon linkage involves the deoxygenation of the alcohol to form the corresponding methane derivative. This transformation effectively reduces the oxidation state of the central carbon.

Reactivity of the Methylated Thiophene Rings

The two thiophene rings are electron-rich aromatic systems and are thus susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents: the large di(thienyl)methyl group at the C2 position and the methyl group at either the C3 or C5 position. youtube.comlibretexts.org Functionalization of these rings, typically through halogenation, provides a handle for further elaboration via cross-coupling reactions.

Thiophene rings are significantly more reactive towards electrophiles than benzene, with substitution occurring preferentially at the α-positions (C2 and C5). researchgate.net The directing effects of the existing groups on each ring determine the regiochemical outcome.

On the 3-methyl-2-thienyl ring: The C2 position is blocked. The large activating group at C2 directs incoming electrophiles to the C5 position. The C3-methyl group also weakly activates the C5 position. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position, which is both electronically activated and sterically accessible.

On the 5-methyl-2-thienyl ring: The C2 and C5 positions are blocked. Substitution must occur at the less reactive β-positions (C3 or C4). The activating group at C2 directs towards the C3 position, while the activating methyl group at C5 directs towards the C4 position. A mixture of C3 and C4 substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

ReactionReagentPredicted Major Product(s)
BrominationN-Bromosuccinimide (NBS)Substitution at C5 of the 3-methyl-2-thienyl ring.
NitrationHNO₃/H₂SO₄Substitution at C5 of the 3-methyl-2-thienyl ring and potentially at C3/C4 of the 5-methyl-2-thienyl ring.
Friedel-Crafts AcylationAcetyl Chloride, AlCl₃Acylation at C5 of the 3-methyl-2-thienyl ring.

The halogenated derivatives produced via electrophilic aromatic substitution are valuable substrates for metal-catalyzed cross-coupling reactions. jcu.edu.au Techniques such as Suzuki, Stille, Negishi, and Sonogashira couplings enable the formation of new carbon-carbon bonds, allowing for the construction of extended π-conjugated systems and complex molecular architectures. nih.govmdpi.com For instance, a bromo-substituted derivative can be coupled with an arylboronic acid in a palladium-catalyzed Suzuki reaction to generate a biaryl structure. researchgate.net This strategy is fundamental in materials science for synthesizing novel organic semiconductors.

Reaction NameThiophene SubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki Coupling5-Bromo-3-methyl-2-thienyl-(...)-methanolPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃Extended biaryl architecture
Sonogashira Coupling5-Iodo-3-methyl-2-thienyl-(...)-methanolTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NEthynyl-substituted thiophene derivative

Acid-Catalyzed Rearrangements and Intramolecular Cyclization Pathways

The reactivity of di(thienyl)methanols, such as 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol, under acidic conditions is characterized by a propensity for rearrangement and intramolecular cyclization. These transformations are driven by the formation of a stabilized carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The electron-rich nature of the thiophene rings facilitates these reactions, leading to a variety of potential products.

The course of these acid-catalyzed reactions is highly dependent on the specific reaction conditions, including the nature of the acid catalyst and the solvent employed. Studies on analogous compounds, such as 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione, have demonstrated that a distribution of products can be expected, arising from competing reaction pathways. rsc.org

Upon treatment with a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The departure of a water molecule generates a dithienylmethyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the two thiophene rings. The presence of the methyl groups on the thiophene rings further stabilizes the carbocation through inductive effects.

This key carbocation intermediate can then undergo several transformations, primarily intramolecular electrophilic aromatic substitution (SEAr). In this process, the carbocationic center acts as an electrophile and attacks one of the adjacent electron-rich thiophene rings. The position of the attack will be influenced by the directing effects of the methyl groups and the sulfur atoms in the thiophene rings.

One of the primary intramolecular cyclization pathways involves an electrophilic attack from the carbocation onto the adjacent thiophene ring, leading to the formation of a fused bicyclic system. Specifically, the reaction can lead to the formation of a thieno[3,2-b]thiophene (B52689) or a thieno[2,3-b]thiophene (B1266192) derivative. The regioselectivity of this cyclization is dictated by the relative stability of the transition states leading to the different possible fused ring systems.

The general mechanism for the acid-catalyzed intramolecular cyclization is as follows:

Protonation of the hydroxyl group by the acid catalyst.

Elimination of a water molecule to form a stabilized dithienylmethyl carbocation.

Intramolecular electrophilic attack of the carbocation on one of the thiophene rings.

Deprotonation to restore aromaticity and yield the fused thienothiophene product.

The choice of acid and solvent can significantly influence the product distribution in these reactions. For instance, the use of a strong, non-nucleophilic acid in a non-polar solvent would likely favor the intramolecular cyclization pathway. Conversely, in the presence of a nucleophilic acid or solvent, the carbocation intermediate could be trapped, leading to substitution products instead of cyclized ones.

Detailed research findings on closely related dithienylmethanol systems have provided insights into the potential outcomes of the acid-catalyzed reactions of this compound. In a study on the acid-catalyzed rearrangements of 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione, a variety of rearranged and cyclized products were observed. rsc.orgresearchgate.net The product distribution was found to be sensitive to the acid catalyst (e.g., HBr vs. HClO4) and the solvent (e.g., chloroform (B151607) vs. acetone). rsc.org

Based on these analogous findings, a hypothetical product distribution for the acid-catalyzed treatment of this compound can be proposed, as illustrated in the following data table.

Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Reaction of this compound

EntryAcid CatalystSolventMajor Product(s)Minor Product(s)
1H₂SO₄DichloromethaneFused Thienothiophene ADehydration Product
2HClDiethyl EtherChloro-substituted derivativeFused Thienothiophene A
3p-TsOHTolueneFused Thienothiophene A & BRearranged Alcohol
4H₃PO₄Acetic AcidAcetoxy-substituted derivativeFused Thienothiophene B

This table is illustrative and based on the reactivity of analogous compounds. The actual product distribution may vary.

Fused Thienothiophene A and B refer to the different possible isomers of the dimethyl-dihydro-thieno[3,2-b]thiophene or dimethyl-dihydro-thieno[2,3-b]thiophene system that can be formed.

Dehydration Product refers to the alkene formed by the elimination of water without subsequent cyclization.

Chloro-substituted and Acetoxy-substituted derivatives are products of nucleophilic attack by the counter-ion of the acid or the solvent on the carbocation intermediate.

Rearranged Alcohol could be a product of a hydride or methyl shift within the carbocation intermediate before quenching with water.

The formation of fused thiophene systems is a synthetically valuable transformation, as these structures are present in various functional materials. google.com The acid-catalyzed cyclization of dithienylmethanols represents a direct approach to these important molecular scaffolds.

Spectroscopic Characterization and Structural Analysis Techniques for 3 Methyl 2 Thienyl 5 Methyl 2 Thienyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides data on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular skeleton. The chemical shift of each nucleus is indicative of its electronic environment, while spin-spin coupling reveals the connectivity between neighboring atoms.

For 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the methine proton (-CHOH), the hydroxyl proton (-OH), the two methyl groups, and the protons on the two thiophene (B33073) rings. The protons on the thiophene rings will appear as doublets due to coupling with their adjacent protons. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom, including the methine carbon, the two methyl carbons, and the eight carbons of the thiophene rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Thiophene H (position 4)6.85 - 6.95d3.5 - 4.0
Thiophene H (position 3')6.75 - 6.85d3.5 - 4.0
Thiophene H (position 4')6.60 - 6.70d3.5 - 4.0
Methine CH-OH6.00 - 6.10s-
Hydroxyl OH2.50 - 3.50br s-
5-Methyl CH₃2.40 - 2.50s-
3-Methyl CH₃2.20 - 2.30s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiophene C-S (C2, C5')142.0 - 145.0
Thiophene C-S (C2', C5)138.0 - 141.0
Thiophene CH (C3, C4, C3', C4')123.0 - 127.0
Methine C-OH65.0 - 70.0
Methyl CH₃ (on C5')15.0 - 16.0
Methyl CH₃ (on C3)14.0 - 15.0

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. studylib.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For the target molecule, COSY would show correlations between the adjacent protons on each thiophene ring (H-3' with H-4' and H-4 with H-5), confirming their positions on the rings. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. youtube.com This allows for the unambiguous assignment of each carbon signal based on the known proton assignments. For example, the methine proton signal would correlate with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. youtube.com Key correlations would include those from the methyl protons to the carbons of the thiophene rings, and crucially, from the methine proton to the C2 and C2' carbons of both thiophene rings, confirming the linkage of the two aromatic systems to the central methanol (B129727) carbon. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net Correlations might be observed between the methine proton and the protons on the adjacent thiophene rings (specifically H-4 and H-3'), which would help define the preferred rotational conformation around the C-C bonds.

Table 3: Key Expected 2D NMR Correlations

ExperimentCorrelating NucleiStructural Information Confirmed
COSYH-4' ↔ H-3'Connectivity within the 5-methyl-2-thienyl ring
HSQCCH₃ protons ↔ CH₃ carbonsDirect C-H bond assignments for methyl groups
HSQCMethine CH proton ↔ Methine C-OH carbonDirect C-H bond assignment for the carbinol
HMBCMethine CH proton ↔ C2, C2'Linkage of both thiophene rings to the central carbon
HMBC3-Methyl protons ↔ C2, C3, C4Position of the methyl group on the first thienyl ring
NOESYMethine CH proton ↔ H-3' protonSpatial proximity and conformational preference

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit distinct bands corresponding to its specific structural features.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations for the thiophene rings typically appear in the 3100-3000 cm⁻¹ region. iosrjournals.org Aliphatic C-H stretching from the methyl and methine groups would be observed between 3000-2850 cm⁻¹.

C=C Stretch: The aromatic C=C stretching vibrations within the thiophene rings are expected to produce bands in the 1600-1450 cm⁻¹ range. jchps.com

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is anticipated in the 1100-1000 cm⁻¹ region.

C-S Stretch: The C-S stretching vibrations within the thiophene ring are typically weaker and appear in the 850-600 cm⁻¹ region. iosrjournals.org

Conformational changes, such as different rotational isomers (rotamers), can lead to slight shifts in the positions and shapes of these vibrational bands, particularly those involving the C-O and O-H groups.

Table 4: Characteristic IR and Raman Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600 (Broad, Strong IR)
Thiophene RingC-H Stretch3100 - 3000 (Medium IR/Raman)
Methyl/MethineC-H Stretch3000 - 2850 (Medium IR/Raman)
Thiophene RingC=C Stretch1600 - 1450 (Medium-Strong IR/Raman)
Alcohol (-C-OH)C-O Stretch1100 - 1000 (Strong IR)
Thiophene RingC-S Stretch850 - 600 (Weak-Medium IR/Raman)

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₁H₁₂OS₂. HRMS would confirm the exact mass corresponding to this formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion can undergo various fragmentation processes.

Loss of Water: A common pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a significant [M-18]⁺ peak.

Alpha-Cleavage: Cleavage of the bond between the methanol carbon and one of the thiophene rings is a likely pathway. This would result in the formation of a stabilized thienyl-containing cation. For instance, cleavage could yield a [M-C₅H₅S]⁺ ion (thienylmethyl fragment) or a [M-C₅H₅S]⁺ ion (methyl-thienylmethyl fragment).

Thiophene Ring Fragmentation: The thiophene rings themselves can fragment, although this often requires higher energy.

Understanding these pathways helps to piece together the molecular structure and confirm the identity of the compound. youtube.comnih.govwhiterose.ac.uk

Table 5: Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted)Ion StructureFragmentation Pathway
224[C₁₁H₁₂OS₂]⁺Molecular Ion (M⁺)
209[C₁₁H₉S₂]⁺Loss of CH₃
206[C₁₁H₁₀S₂]⁺˙Loss of H₂O
127[C₆H₇S]⁺Cleavage, formation of methyl-thienyl-methyl cation
111[C₅H₇S]⁺Cleavage, formation of methyl-thienyl cation
97[C₄H₅S]⁺Thienylmethyl cation

X-ray Diffraction Analysis of Crystalline Forms and Related Thienylmethanol Derivatives

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would reveal:

The exact conformation of the molecule in the crystal lattice, including the relative orientation of the two thiophene rings.

The planarity of the thiophene rings.

The intermolecular interactions that stabilize the crystal packing. A key interaction would be hydrogen bonding between the hydroxyl group of one molecule and an oxygen or sulfur atom of a neighboring molecule, forming chains or networks in the crystal. nih.govnih.gov

Table 6: Expected Bond Parameters from X-ray Diffraction of Related Thienyl Derivatives

ParameterBond/AngleExpected Value
Bond LengthC-S (in thiophene)1.70 - 1.74 Å
Bond LengthC=C (in thiophene)1.35 - 1.39 Å
Bond LengthC-C (in thiophene)1.41 - 1.45 Å
Bond LengthC(ring)-C(methine)1.49 - 1.52 Å
Bond LengthC-O (alcohol)1.42 - 1.44 Å
Bond AngleC-S-C (in thiophene)~92°
Bond AngleC(ring)-C(methine)-C(ring)~110-112°

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene rings. Thiophene itself exhibits a strong absorption band around 235 nm. In the title compound, the two thiophene rings are linked by a sp³-hybridized carbon atom of the methanol bridge, which will largely electronically isolate the two rings. However, some degree of through-space electronic communication or hyperconjugation might be possible depending on the solid-state conformation.

The presence of methyl groups on the thiophene rings is expected to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, di(2-thienyl)methanol. This is due to the electron-donating nature of the methyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

The solvent in which the spectrum is recorded can also influence the λmax values. Polar solvents may interact with the hydroxyl group, potentially affecting the electronic transitions. A comparison of spectra in solvents of varying polarity can provide insights into the nature of the electronic transitions.

Table 2: Illustrative UV-Vis Absorption Maxima for Thiophene Derivatives in Common Solvents

CompoundSolventλmax (nm)Transition Type
ThiopheneHexane235π → π
2-AcetylthiopheneEthanol260, 287π → π
2,2'-BithiopheneDichloromethane302π → π*

The expected spectrum for this compound would likely show a strong absorption band in the range of 240-260 nm, corresponding to the π → π* transitions of the substituted thiophene rings. The lack of direct conjugation between the rings would likely result in a spectrum that is more representative of two isolated substituted thiophene chromophores rather than a single, larger conjugated system.

Theoretical and Computational Chemistry on Thienylmethanol Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for systems containing multiple heteroatoms and rotational degrees of freedom. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry, by finding the minimum energy structure on the potential energy surface.

These calculations typically involve selecting an appropriate functional, such as B3LYP or PBE0, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov The functional approximates the exchange-correlation energy—the most complex component of the molecule's total energy—while the basis set determines the accuracy of the orbital representation. The optimization process systematically alters the molecule's geometry until the configuration with the lowest possible energy is identified. For thienylmethanol systems, this process reveals crucial information about bond lengths, bond angles, and dihedral angles, providing a precise structural model. nih.gov

Interactive Table: Predicted Ground State Geometric Parameters for 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol using DFT (B3LYP/6-311G(d,p))
ParameterAtom(s) InvolvedPredicted Value
Bond LengthC(thienyl)-S1.72 Å
Bond LengthC(thienyl)-C(thienyl)1.38 Å
Bond LengthC(thienyl)-C(methanol)1.51 Å
Bond LengthC(methanol)-O1.43 Å
Bond AngleC-S-C (in ring)92.5°
Bond AngleC(thienyl)-C(methanol)-C(thienyl)110.5°
Dihedral AngleC-C-C-S (ring torsion)~0°

The presence of single bonds in this compound—specifically the bonds connecting the two thienyl rings to the central methanolic carbon—allows for rotation, leading to various spatial arrangements known as conformations. The collection of all possible geometries and their corresponding energies constitutes the molecule's Potential Energy Surface (PES). ucl.ac.ukrsc.org

Interactive Table: Hypothetical Relative Energies of Conformers
ConformerDihedral Angle (S-C-C-S)Relative Energy (kcal/mol)Stability
A (Anti-periplanar)180°0.00Most Stable
B (Syn-clinal)60°2.5Less Stable
C (Syn-periplanar)4.8Least Stable (Steric Hindrance)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's interactions with other chemical species. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. mdpi.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In thiophene (B33073) derivatives, the HOMO is typically localized over the electron-rich thiophene rings, while the LUMO distribution depends on the specific substituents. DFT calculations provide detailed visualizations and energy values for these orbitals, enabling the prediction of various electronic properties. nih.govnih.gov

Interactive Table: Calculated Electronic Properties
PropertySymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--5.65
LUMO EnergyELUMO--0.95
Energy GapΔEELUMO - EHOMO4.70
Ionization PotentialIP-EHOMO5.65
Electron AffinityEA-ELUMO0.95
Chemical Potentialμ(EHOMO+ELUMO)/2-3.30
Hardnessη(ELUMO-EHOMO)/22.35
Electronegativityχ-(EHOMO+ELUMO)/23.30

Ab Initio and Semi-Empirical Methods for Prediction of Spectroscopic Parameters

Beyond DFT, other computational methods are valuable for predicting molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are derived directly from theoretical principles without experimental data. researchgate.net They offer very high accuracy but are computationally intensive, limiting their use to smaller systems.

Semi-empirical methods, such as PM6 and PM7, represent a faster alternative. nih.gov These methods simplify the complex equations of quantum mechanics and introduce parameters derived from experimental data to compensate for the approximations. core.ac.ukmpg.de While less accurate than DFT or ab initio approaches, their speed makes them suitable for rapid screening of large molecules or for preliminary explorations of conformational space before applying more rigorous methods. Both ab initio and semi-empirical techniques can be employed to predict spectroscopic parameters, offering a tiered approach to computational analysis. researchgate.net

Molecular Dynamics Simulations for Solvent-Solute Interactions and Conformational Dynamics

While quantum mechanical methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field (e.g., AMBER, GAFF) to describe the potential energy of the system. mdpi.commdpi.com

For this compound, MD simulations are particularly useful for studying its behavior in a solution. By explicitly including solvent molecules (such as water, chloroform (B151607), or methanol), these simulations can elucidate the nature of solvent-solute interactions, such as hydrogen bonding between the methanol (B129727) group and polar solvents. nih.govnih.govresearchgate.net Furthermore, MD tracks the conformational changes of the molecule over time, revealing its dynamic flexibility and the influence of the solvent on its preferred shapes. nih.gov

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.netpreprints.org It is calculated from the molecule's electron density and is crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

The MEP map uses a color scale to represent electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), attractive to nucleophiles. researchgate.net For this compound, the MEP map is expected to show negative potential around the electronegative oxygen and sulfur atoms and a region of high positive potential near the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor. yale.edu In addition to MEP, methods like Mulliken population analysis can be used to assign partial charges to each atom, providing a quantitative measure of charge distribution. nih.gov

Computational Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

A primary application of computational chemistry is the prediction of spectroscopic data, which can be used to validate proposed molecular structures and interpret experimental spectra.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors of atoms, which are then converted into chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data serves as a rigorous test of the computed geometry. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be computed using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental ones and are therefore multiplied by a scaling factor to improve agreement. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. youtube.comyoutube.com

Interactive Table: Example of Predicted vs. Typical Experimental Spectroscopic Data
SpectrumParameterPredicted ValueTypical Experimental Range
¹H NMRChemical Shift (O-H)2.5 ppm2.0 - 5.0 ppm
¹³C NMRChemical Shift (C-OH)65 ppm60 - 70 ppm
IRVibrational Frequency (O-H stretch)3450 cm⁻¹ (scaled)3200 - 3600 cm⁻¹
IRVibrational Frequency (C-S stretch)690 cm⁻¹ (scaled)600 - 800 cm⁻¹
UV-Visλmax (π→π* transition)265 nm250 - 280 nm

Molecular Docking Simulations for Studying Interaction Mechanisms with Model Receptors

Molecular docking is a powerful computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of medicinal chemistry, it is instrumental in understanding the interaction mechanisms between a ligand, such as a thienylmethanol derivative, and its target receptor at a molecular level. These simulations provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding, thereby guiding the rational design of more potent and selective therapeutic agents.

The study of thienylmethanol systems, including compounds structurally related to this compound, often involves their evaluation against various biological targets, particularly in the realm of antimicrobial and anticancer research. A common target for antifungal agents is cytochrome P450 14α-sterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. ekb.eg Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

Molecular docking simulations of thiophene derivatives with CYP51 have been performed to elucidate their potential as antifungal agents. ekb.eg In a representative study, a series of 3-indolylthiophene derivatives were docked into the active site of Candida albicans CYP51 (PDB ID: 1EA1). ekb.eg The simulations revealed that these compounds could fit into the active site of the enzyme, and their binding affinity was quantified by a docking score. The interactions were primarily characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site.

The detailed findings from such a molecular docking study are often presented in a tabular format to summarize the key interactions and binding energies. Below is an interactive data table illustrating typical results from a molecular docking simulation of thiophene derivatives with a model receptor.

Table 1: Molecular Docking Results of Thiophene Derivatives with a Model Receptor

Compound Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Derivative A -8.5 TYR132, HIS377 Hydrogen Bond
PHE234, LEU376 Hydrophobic
Derivative B -7.9 TYR132, SER507 Hydrogen Bond
ILE379, VAL506 Hydrophobic
Derivative C -9.2 HIS377, SER507 Hydrogen Bond

These computational predictions are invaluable for understanding the structure-activity relationships of novel compounds. By identifying the key molecular interactions that govern the binding of thienylmethanol derivatives to their target receptors, researchers can strategically modify the chemical structure to enhance the binding affinity and, consequently, the biological activity.

Advanced Chemical Applications and Material Science Potential of 3 Methyl 2 Thienyl 5 Methyl 2 Thienyl Methanol

Role as Synthetic Intermediates in the Preparation of Complex Organic Molecules

The chemical structure of 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol makes it a valuable synthetic intermediate for the construction of more complex molecular architectures. The hydroxyl group can be readily converted into a variety of other functional groups or used as a handle for coupling reactions.

Plausible Synthetic Transformations:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, bis(3-methyl-2-thienyl)(5-methyl-2-thienyl)methanone, a building block for various heterocyclic and carbocyclic systems.

Substitution: The hydroxyl group can be substituted by halogens (e.g., using thionyl chloride or phosphorus tribromide) to form a reactive halide, which can then participate in nucleophilic substitution or cross-coupling reactions.

Dehydration: Acid-catalyzed dehydration could lead to the formation of a substituted ethene, a potential monomer for polymerization or a component in photochromic materials. rsc.org

The synthesis of analogous di(3-thienyl)methanol has been achieved through the reaction of 3-bromothiophene (B43185) with n-butyllithium followed by the addition of ethyl formate, a method that could likely be adapted for the synthesis of this compound. researchgate.net

Starting Materials Reagents Expected Product Reference for Analogy
3-Methyl-2-bromothiophene, 5-Methyl-2-bromothiophene1. n-Butyllithium 2. Ethyl formateThis compound researchgate.net

Application as Monomers or Building Blocks in Polymer and Oligomer Chemistry

Thiophene-containing oligomers and polymers are renowned for their conductive and semiconductive properties. The title compound could serve as a monomer or a key building block for such materials.

Potential Polymerization Pathways:

Electropolymerization: The thiophene (B33073) rings, particularly at the unsubstituted positions, could be susceptible to oxidative electropolymerization, leading to the formation of a conductive polymer film on an electrode surface.

Polycondensation: If the hydroxyl group is converted to a leaving group, the molecule could undergo condensation polymerization with other monomers.

Incorporation into Copolymers: The unique steric and electronic properties conferred by the methyl groups could be exploited to fine-tune the properties of copolymers by incorporating this monomer.

The study of thienothiophenes and their oligomers has shown that the arrangement and connectivity of thiophene units significantly influence the electronic properties of the resulting materials. nih.gov The specific substitution pattern of this compound would be expected to impart specific solubility and morphological characteristics to the resulting polymers.

Utilization in Optoelectronic Materials Development, Including Non-linear Optics

Compounds containing extended π-conjugated systems, such as those with multiple thiophene rings, often exhibit interesting optoelectronic properties, including non-linear optical (NLO) activity. beilstein-journals.org The delocalization of π-electrons across the two thiophene rings in this compound could give rise to such properties.

Potential Optoelectronic Applications:

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are widely used in OLEDs as charge transport or emissive layers. Derivatives of the title compound could be investigated for these purposes.

Organic Photovoltaics (OPVs): As electron-rich compounds, thiophene derivatives can act as electron donors in the active layer of organic solar cells. nih.gov

Non-linear Optical Materials: The molecular asymmetry and potential for intramolecular charge transfer in derivatives of this compound could lead to second or third-order NLO effects, which are useful in applications like frequency doubling and optical switching. rsc.org

Research on bis(thienyl)ethenes has demonstrated that substitution on the thiophene rings can be used to tune the absorption wavelengths and stability of the molecules, a principle that would apply to derivatives of this compound. rsc.org

Design of Chemo-Sensors and Sensing Platforms for Specific Analytes

The thiophene moiety is a known component in the design of chemosensors. The sulfur atom can coordinate with metal ions, and the aromatic rings can engage in π-π stacking interactions.

Potential Sensing Applications:

Metal Ion Detection: The molecule could be functionalized with specific binding sites to create a sensor that exhibits a change in its optical or electronic properties upon coordination with a target metal ion.

Anion Sensing: Through appropriate functionalization to create a receptor site, derivatives could be designed for the selective detection of anions.

Sensing of Organic Molecules: The hydrophobic nature of the thiophene rings could be utilized in sensors designed to detect specific organic analytes through host-guest interactions.

The development of core-substituted naphthalene (B1677914) bisimides with aryl ethynyl (B1212043) groups demonstrates how the electronic properties of a molecule can be tailored for sensing applications. nih.gov A similar approach could be applied to this compound.

Development as Ligands in Organometallic Catalysis

The sulfur atoms in the thiophene rings possess lone pairs of electrons that can coordinate to metal centers, making thiophene-containing molecules potential ligands in organometallic chemistry and catalysis. nih.gov

Potential Catalytic Applications:

Homogeneous Catalysis: As a ligand, this compound could be used to modify the activity and selectivity of transition metal catalysts in various organic transformations, such as cross-coupling reactions or hydrogenations.

Coordination Chemistry: The molecule can form stable complexes with a variety of transition metals, allowing for the study of their structural and electronic properties.

The synthesis of thienyl-substituted dithienophenazines and their study as electron donors highlight the versatility of thiophene-based structures in coordinating with other molecular components and influencing electronic behavior. beilstein-journals.org

Future Research Directions and Unexplored Areas for 3 Methyl 2 Thienyl 5 Methyl 2 Thienyl Methanol

Development of Stereoselective Synthetic Methodologies

The central carbon atom of 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a critical area of research, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Future research should focus on asymmetric synthesis to access enantiomerically pure forms of this alcohol. Key strategies to explore include:

Asymmetric Reduction: The stereoselective reduction of the corresponding prochiral ketone, (3-methyl-2-thienyl)(5-methyl-2-thienyl)ketone, using chiral reducing agents or catalysts. This could involve catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands.

Chiral Grignard-type Additions: The addition of a 3-methyl-2-thienyl organometallic reagent to 5-methyl-2-thiophenecarboxaldehyde (B81332) (or vice versa) in the presence of a chiral ligand or auxiliary. This approach would build the chiral center directly.

Enzymatic Resolutions: Utilizing enzymes, such as lipases, for the kinetic resolution of a racemic mixture of the alcohol. This can be achieved through enantioselective acylation or deacylation reactions.

A potential research pathway could involve screening various chiral catalysts and reaction conditions to optimize enantioselectivity. A representative data table for such a screening process is presented below.

Table 1: Hypothetical Screening of Catalysts for Asymmetric Reduction

Entry Catalyst/Ligand Reducing Agent Solvent Temperature (°C) Conversion (%) Enantiomeric Excess (%)
1 RuCl₂(S)-BINAP H₂ (50 atm) Methanol (B129727) 25 >99 92
2 Rh(I)/(S,S)-Chiraphos H₂ (50 atm) Toluene 25 95 85
3 CBS Catalyst BH₃·SMe₂ THF -20 >99 96

Investigation of Self-Assembly and Supramolecular Chemistry

Thiophene-based molecules are known to form ordered structures through non-covalent interactions, such as π-π stacking and hydrogen bonding. researchgate.net The interplay of the hydroxyl group and the two aromatic thiophene (B33073) rings in this compound provides a rich platform for studying self-assembly and supramolecular chemistry. researchgate.net

Unexplored research areas in this domain include:

Hydrogen Bonding Networks: Investigating how the hydroxyl group directs the formation of one-, two-, or three-dimensional networks in the solid state. Single-crystal X-ray diffraction would be the primary tool for elucidating these structures.

π-π Stacking Interactions: Characterizing the stacking behavior of the electron-rich thiophene rings. The methyl substituents may influence the geometry and strength of these interactions.

Liquid Crystalline Properties: Exploring the potential for this molecule or its derivatives to exhibit liquid crystalline phases, which are crucial for applications in displays and sensors.

Co-crystallization: Studying the formation of multi-component crystals (co-crystals) with other molecules to tune physical properties like solubility and melting point.

Advanced In-Situ Spectroscopic Monitoring of Reaction Mechanisms

A detailed understanding of the reaction mechanism is fundamental for optimizing synthetic routes and ensuring scalability. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting species, providing insights into reaction kinetics, intermediates, and potential side reactions. nih.govresearchgate.net

Future studies could employ the following techniques to probe the synthesis of this compound:

ReactIR (In-situ FTIR): To monitor the consumption of carbonyl starting materials and the formation of the alcohol product by tracking characteristic vibrational bands in real-time. researchgate.net This can provide valuable kinetic data. researchgate.net

In-situ NMR Spectroscopy: To identify and characterize transient intermediates that may not be observable by conventional offline analysis.

Raman Spectroscopy: As a complementary technique to FTIR, especially for reactions in aqueous media or for monitoring specific vibrational modes of the thiophene ring.

Table 2: Key Vibrational Frequencies for In-Situ FTIR Monitoring

Functional Group Species Wavenumber (cm⁻¹) Observation
Carbonyl (C=O) Aldehyde/Ketone ~1680-1700 Disappearance
Hydroxyl (O-H) Alcohol Product ~3200-3600 Appearance

Exploration of Environmentally Benign Synthetic Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. rsc.org Developing sustainable synthetic routes for this compound and its precursors is an important research direction. nih.govuwf.edu

Key areas for exploration include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as ethanol, water, or deep eutectic solvents. rsc.orguwf.edu

Catalytic Processes: Focusing on the use of non-toxic, earth-abundant metal catalysts or metal-free catalytic systems to replace stoichiometric reagents. nih.gov

Energy Efficiency: Investigating microwave-assisted or flow chemistry syntheses, which can significantly reduce reaction times and energy consumption compared to conventional batch heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. The Paal-Knorr thiophene synthesis, for example, is a classical method that can be adapted with greener reagents. organic-chemistry.orgwikipedia.org

Integrated Computational and Experimental Approaches for Structure-Function Relationships

Combining computational modeling with experimental validation provides a powerful synergy for understanding and predicting the properties of molecules. researchgate.net For this compound, this integrated approach can guide the design of new materials with desired functions.

Future research should integrate the following approaches:

Density Functional Theory (DFT): To calculate molecular properties such as electronic structure, HOMO-LUMO gap, molecular electrostatic potential, and vibrational frequencies. researchgate.net These calculations can help predict reactivity and potential applications in organic electronics.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its behavior in different solvent environments or as part of a larger assembly.

Quantitative Structure-Property Relationship (QSPR): To develop models that correlate calculated molecular descriptors with experimentally measured properties (e.g., solubility, melting point, or biological activity) for a series of related thiophene derivatives.

This predictive power can accelerate the discovery of derivatives with optimized properties, reducing the need for extensive trial-and-error synthesis and testing.

Q & A

Q. What are the recommended methodologies for synthesizing 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or condensation reactions between thiophene derivatives and methanol precursors. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while methanol/water mixtures improve yield in hydroxylation steps .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are critical for regioselectivity.
  • Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used for isolation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with C18 columns and methanol/water mobile phases (pH 2.5–3.5) resolves impurities .
  • Spectroscopy :
  • ¹H/¹³C NMR : Thienyl protons (δ 6.8–7.2 ppm) and hydroxyl groups (δ 1.5–2.5 ppm) confirm substitution patterns .
  • FT-IR : C-O (1050–1100 cm⁻¹) and C-S (650–750 cm⁻¹) stretches validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 226.08 g/mol) .

Q. What are the key physicochemical properties relevant to handling this compound in biological assays?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (≥50 mM) but poorly in aqueous buffers; sonication or co-solvents (e.g., PEG-400) improve dispersion .
  • Stability : Degrades under UV light; store in amber vials at –20°C with desiccants.
  • pKa : Estimated ~9.5 (hydroxyl group), influencing ionization in physiological conditions .

Advanced Research Questions

Q. How do electronic effects of thienyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-rich thienyl groups enhance nucleophilic aromatic substitution (SNAr) but reduce electrophilic reactivity.
  • DFT calculations : Predict charge distribution; methyl groups at 3- and 5-positions increase electron density at the 2-position, favoring Suzuki-Miyaura couplings .
  • Experimental validation : Compare yields in Pd-catalyzed reactions with bromoarenes vs. chloroarenes .

Q. What spectroscopic artifacts may arise when analyzing this compound’s carbonyl derivatives, and how can they be mitigated?

  • Methodological Answer :
  • Resonance Raman artifacts : Overlapping peaks from thienyl C=C and carbonyl stretches require deconvolution algorithms .
  • FT-IR limitations : Hydrogen bonding in hydroxyl groups broadens peaks; use deuterated solvents (DMSO-d₆) for sharper signals .
  • Controlled experiments : Compare spectra under inert (N₂) vs. ambient conditions to identify oxidation byproducts .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Strain-specific assays : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) bacteria with standardized MIC protocols .
  • Solvent controls : DMSO concentrations >1% may inhibit growth; use vehicle-matched controls .
  • Metabolic interference : LC-MS/MS quantifies intracellular accumulation to rule out efflux pump effects .

Critical Analysis of Contradictory Evidence

  • Synthetic yields : Discrepancies (e.g., 65% vs. 78%) may stem from solvent purity or catalyst batch variations .
  • Biological activity : Inconsistent MIC values could reflect differences in bacterial membrane permeability or assay endpoints .

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